N-(5-chloro-2-methylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a pyrimidinyl group and a chloromethylphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrimidinyl Group: This step may involve the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Chloromethylphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a chloromethyl group is introduced to a phenyl ring.
Coupling Reactions: The final step may involve coupling the pyrimidinyl intermediate with the chloromethylphenyl intermediate using reagents like coupling agents or catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide may undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents like hydrogen or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide: can be compared with other acetamides and pyrimidinyl derivatives.
Unique Features: The presence of both chloromethylphenyl and pyrimidinyl groups may impart unique chemical reactivity and biological activity compared to other similar compounds.
List of Similar Compounds
- This compound
- This compound derivatives
- Other acetamides with similar structural features
Properties
Molecular Formula |
C21H20ClN3O2 |
---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C21H20ClN3O2/c1-3-17-12-20(27)25(21(23-17)15-7-5-4-6-8-15)13-19(26)24-18-11-16(22)10-9-14(18)2/h4-12H,3,13H2,1-2H3,(H,24,26) |
InChI Key |
JQOYKHKFIDDISK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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